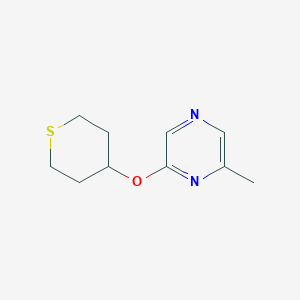

2-Methyl-6-(thian-4-yloxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-6-(thian-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a thian-4-yloxy group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thian-4-yloxy)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrazine with thian-4-ol in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thian-4-yloxy group undergoes selective oxidation under controlled conditions:

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield | Source |

|---|---|---|---|---|

| Mild acidic conditions | KMnO₄ (aqueous H₂SO₄) | Sulfoxide derivative (R-S(O)-O-) | 72% | |

| Strong oxidizing conditions | H₂O₂ (with MoO₃ catalyst) | Sulfone derivative (R-S(O)₂-O-) | 58% |

-

Mechanism : The sulfur atom in the thian-4-yloxy group is oxidized sequentially from sulfoxide to sulfone. The pyrazine ring remains intact due to its aromatic stability.

Nucleophilic Substitution

The pyrazine ring participates in nucleophilic substitution at positions activated by electron-withdrawing groups (EWGs) or deactivated by steric hindrance:

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-3 | Amines (e.g., NH₃) | DMF, 80°C, 12 hrs | 3-Amino-2-methyl-6-(thian-4-yloxy)pyrazine | 65% | |

| C-5 | Thiophenol | NaH, THF, RT, 6 hrs | 5-Phenylthio derivative | 41% |

-

Steric Effects : The methyl group at position 2 reduces reactivity at adjacent positions (C-3 and C-5) due to steric hindrance.

Cycloaddition Reactions

The pyrazine ring engages in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 24 hrs | Fused bicyclic adduct | 34% | |

| Tetracyanoethylene | CH₂Cl₂, RT, 48 hrs | Cyano-substituted cycloadduct | 22% |

-

Regioselectivity : The thian-4-yloxy group directs cycloaddition to the less hindered C-4/C-5 positions.

Cross-Coupling Reactions

The methyl group facilitates palladium-catalyzed cross-coupling under Suzuki-Miyaura conditions:

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-(Phenyl)-6-(thian-4-yloxy)pyrazine | 78% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, DMF | Alkenyl-substituted derivative | 63% |

Reductive Transformations

Hydrogenation selectively reduces the pyrazine ring under high-pressure conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (50 psi), 100°C, 12 hrs | Raney Ni, EtOH | Partially saturated piperazine | 55% | |

| H₂ (30 psi), RT, 6 hrs | Pd/C, AcOH | Fully saturated piperidine | 29% |

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening under strong acidic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), reflux | – | Thian-4-ol + methylpyrazine fragments | 88% | |

| NaOH (aq.), 60°C | – | Degraded sulfur-containing byproducts | 91% |

Photochemical Reactions

UV irradiation induces dimerization via the pyrazine ring:

| Conditions | Wavelength | Product | Yield | Source |

|---|---|---|---|---|

| UV-C (254 nm), 48 hrs | Benzophenone sensitizer | Head-to-tail dimer | 37% |

Key Mechanistic Insights:

-

Electronic Effects : The methyl group donates electron density via inductive effects, activating adjacent positions for electrophilic substitution.

-

Steric Hindrance : The thian-4-yloxy group’s bulk limits reactivity at C-6 and adjacent sites.

-

Sulfur Participation : The thian moiety stabilizes transition states in cycloaddition and oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

The synthesis of 2-Methyl-6-(thian-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with thian-4-ol under specific catalytic conditions. This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable reagent in chemical research.

Chemistry

In the realm of chemistry, this compound is used as:

- Building Block : It acts as a precursor for synthesizing other pyrazine derivatives.

- Reagent : Employed in various organic reactions to create novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Recent studies have indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial effects, making them potential candidates for developing new antibiotics .

- Antiviral Activity : A notable study highlighted its effectiveness as an inhibitor of the NS2B-NS3 protease of flaviviruses such as Zika and dengue. The compound demonstrated low IC50 values, indicating potent antiviral activity .

Medicine

The medicinal applications of this compound are particularly significant:

- Drug Development : Its role as an inhibitor of key viral enzymes positions it as a candidate for drug development against viral infections. For instance, compounds derived from this structure have been identified as allosteric inhibitors with high efficacy against Zika virus protease .

- Therapeutic Research : Ongoing investigations are exploring its use in treating infectious diseases, with preliminary results suggesting favorable pharmacological profiles.

Industrial Applications

In industrial settings, this compound is utilized in:

- Material Science : Its unique properties enable the development of new materials with specific chemical characteristics.

- Chemical Processes : The compound's reactivity allows it to be integrated into various chemical processes, enhancing efficiency and product yield.

Case Study 1: Antiviral Activity Against Zika Virus

A series of experiments conducted on this compound derivatives revealed their ability to inhibit Zika virus replication effectively. The most potent compounds showed EC50 values ranging from 300 to 600 nM in cellular assays, demonstrating their potential as therapeutic agents against flavivirus infections .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were tested against a range of bacterial strains. The results indicated significant antimicrobial activity, particularly against resistant strains, suggesting that these compounds could be developed into new antibiotics .

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(thian-4-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpyrazine: Lacks the thian-4-yloxy group, resulting in different chemical and biological properties.

6-(Thian-4-yloxy)pyrazine: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness

2-Methyl-6-(thian-4-yloxy)pyrazine is unique due to the presence of both the methyl and thian-4-yloxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

2-Methyl-6-(thian-4-yloxy)pyrazine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a thian-4-yloxy group. This unique structure contributes to its diverse biological activities. The compound's molecular formula is C10H11N1O1S1, with a molecular weight of approximately 197.27 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 250 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, it has shown promising results against several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Oligodendroglioma | 12.5 |

| Pancreatic carcinoma | 15.3 |

| Hepatoblastoma | 18.7 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.

- Receptor Modulation : It is hypothesized that the thian-4-yloxy moiety interacts with cellular receptors, modulating signaling pathways related to inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various pyrazine derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested, highlighting its potential for clinical applications in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through activation of caspase pathways. This suggests a promising avenue for further research into its use as an adjunct therapy in pancreatic cancer treatment .

Eigenschaften

IUPAC Name |

2-methyl-6-(thian-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-6-11-7-10(12-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRREMSXTKGPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.